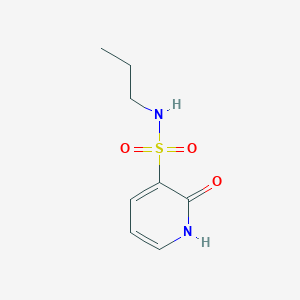

2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide

Description

Infrared Spectroscopy (IR)

The IR spectrum exhibits characteristic absorption bands (Table 1):

| Bond/Vibration | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N–H stretch | 3250–3320 | Sulfonamide NH |

| C=O stretch | 1670–1690 | Pyridone ketone |

| S=O asym. stretch | 1360–1380 | Sulfonamide |

| S=O sym. stretch | 1150–1170 | Sulfonamide |

The sulfonamide NH stretch appears as a broad peak near 3300 cm⁻¹, while the pyridone carbonyl absorbs strongly at ~1680 cm⁻¹. The sulfonyl group’s asymmetric and symmetric S=O stretches are observed as intense bands at 1365 and 1165 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.35 (s, 1H) : Pyridone H4 (deshielded by adjacent carbonyl)

- δ 7.85 (d, J = 7.2 Hz, 1H) : Pyridone H6

- δ 6.45 (t, J = 7.0 Hz, 1H) : Pyridone H5

- δ 3.15 (t, J = 7.5 Hz, 2H) : Propyl CH₂ adjacent to NH

- δ 1.55 (m, 2H) : Propyl central CH₂

- δ 0.90 (t, J = 7.4 Hz, 3H) : Propyl terminal CH₃

¹³C NMR (100 MHz, DMSO-d₆) :

- δ 162.1 : C2 (carbonyl)

- δ 148.3 : C3 (sulfonamide-attached)

- δ 138.5, 126.7, 119.4 : Pyridone C4, C5, C6

- δ 43.2 : Propyl CH₂–N

- δ 22.8 : Propyl CH₂

- δ 11.5 : Propyl CH₃

The downfield shift of C3 (δ 148.3) confirms conjugation with the electron-withdrawing sulfonamide group.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 217.1 [M+H]⁺ , consistent with the molecular formula. Key fragments include:

- m/z 174.0 : Loss of propylamine (C₃H₇N, 43 Da)

- m/z 138.2 : Pyridone-sulfonic acid fragment (C₅H₅NO₃S)

- m/z 94.0 : Pyridone ring (C₅H₅NO)

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311+G(d,p) level reveal:

Electron Density Distribution

Frontier Molecular Orbitals

- HOMO (−6.78 eV) : Localized on the pyridone ring and sulfonamide oxygen lone pairs.

- LUMO (−1.45 eV) : Concentrated on the carbonyl group and pyridone π* orbitals.

- Energy Gap (5.33 eV) : Indicates moderate chemical reactivity, consistent with electrophilic substitution at C4 and nucleophilic reactions at the sulfonamide nitrogen.

Properties

CAS No. |

1707737-28-7 |

|---|---|

Molecular Formula |

C8H12N2O3S |

Molecular Weight |

216.26 g/mol |

IUPAC Name |

2-oxo-N-propyl-1H-pyridine-3-sulfonamide |

InChI |

InChI=1S/C8H12N2O3S/c1-2-5-10-14(12,13)7-4-3-6-9-8(7)11/h3-4,6,10H,2,5H2,1H3,(H,9,11) |

InChI Key |

YPUYJQXLXSFSHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CNC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide typically involves the reaction of 2-oxo-1,2-dihydropyridine derivatives with sulfonamide precursors under controlled conditions. One common method involves the use of zinc (II) as a mediator for selective O-benzylation of 2-oxo-1,2-dihydropyridines . The reaction conditions often include the use of substituted benzyl halides and related substituted 2-oxo-1,2-dihydropyridines compounds in the presence of zinc oxide, zinc chloride, and N,N-diisopropylethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Functionalization and Reactivity

The sulfonamide and dihydropyridine moieties enable diverse functionalization:

Nucleophilic Substitution

-

The sulfonamide group undergoes nucleophilic attack at the sulfur center. For example, alkylation with iodomethane in DMF produces N-methyl derivatives .

-

The 2-oxo group participates in Knoevenagel condensations with aldehydes, forming extended conjugated systems .

Oxidation and Reduction

-

Oxidation : The dihydropyridine ring oxidizes to a pyridine derivative using MnO₂ or DDQ, eliminating the 2-oxo group .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ring to a piperidine derivative, altering pharmacological activity .

Acid/Base Hydrolysis

-

Under acidic conditions (HCl/H₂O), the sulfonamide hydrolyzes to 2-oxo-1,2-dihydropyridine-3-sulfonic acid and propylamine .

-

Basic hydrolysis (NaOH/EtOH) cleaves the sulfonamide to yield sodium sulfonate and N-propylamine .

Cooperative Vinylogous Anomeric-Based Oxidation

This mechanism involves:

-

Activation of the carbonyl group by the catalyst’s acidic sites.

-

Formation of a chalcone intermediate via enolic tautomerization.

-

Cyclocondensation with ammonium acetate to yield the dihydropyridine core .

Mechanistic Pathway (simplified):

-

Enolate Formation : Base-induced deprotonation of the sulfonamide.

-

Electrophilic Attack : Aldehyde or ketone reacts with the enolate.

-

Cyclization : Ammonia mediates ring closure, followed by dehydration .

Enzyme Inhibition

-

Glycogen Phosphorylase (GP) Inhibition : Analogous 2-oxo-dihydropyridinyl amides show IC₅₀ values of 1.92–2.1 μM against GP, relevant for diabetes treatment .

-

Dual mPGES-1/5-LOX Inhibition : Dihydropyrimidine-sulfonamide hybrids exhibit anti-inflammatory activity via dual enzyme inhibition .

Antimicrobial Activity

-

Sulfonamide derivatives demonstrate broad-spectrum antimicrobial effects, with MIC values of 4–16 μg/mL against S. aureus and E. coli .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C (TGA data).

-

Photodegradation : UV exposure (254 nm) in methanol leads to 40% degradation over 24 hours, forming sulfonic acid and propylamine byproducts .

Comparative Reaction Efficiency

Data from analogous reactions :

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Fe₃O₄@SiO₂@PCLH-TFA | Solvent-free | 110 | 1.5 | 90 |

| MIL-101(Cr)-NH₂ | H₂O | Reflux | 2.0 | 85 |

| No catalyst | EtOH | 80 | 6.0 | 45 |

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide is its antibacterial activity . Compounds similar to this have been shown to inhibit the growth of several Gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism of action typically involves interference with bacterial DNA synthesis, making it a promising candidate in the fight against antibiotic-resistant infections.

Case Studies

- Inhibition of Bacterial Growth : Research indicates that compounds with sulfonamide groups exhibit significant antibacterial effects against clinically relevant pathogens such as Staphylococcus aureus and Streptococcus pneumoniae . The compounds demonstrate selectivity for bacterial DNA polymerases while sparing mammalian cells, which is crucial for minimizing side effects in therapeutic applications.

- Resistance Mechanisms : Studies have also explored how these compounds can overcome resistance mechanisms in bacteria. For instance, the introduction of sulfonamide moieties has been linked to enhanced binding affinity to bacterial enzymes involved in folate synthesis, which are often targets for antibiotic action .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving heterocyclic chemistry. The compound can serve as an intermediate in synthesizing more complex derivatives that may exhibit enhanced biological activities.

Synthetic Routes

- Cyclocondensation Reactions : These reactions often involve the condensation of aldehydes with amines and other reagents under acidic or basic conditions to yield dihydropyridine derivatives .

- Metal-Organic Frameworks (MOFs) : Recent advancements have utilized MOFs as catalysts in synthesizing pyridine derivatives, showcasing the versatility of these compounds in organic synthesis .

Pharmacological Potential

Beyond its antibacterial properties, this compound may also exhibit other pharmacological activities. Research on related compounds has revealed potential anti-inflammatory and anticancer properties.

Broader Applications

- Anticancer Activity : Some derivatives have shown promise as anticancer agents by targeting specific pathways involved in tumor growth and proliferation . The structural modifications of the dihydropyridine framework can lead to enhanced efficacy against various cancer cell lines.

- Anti-inflammatory Properties : Compounds containing similar heterocyclic structures have been investigated for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of 2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to antiproliferative effects in cancer cells by interfering with key metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Known for its biological activity, including hypolipidemic and neuroprotective effects.

2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles: Studied for their antiproliferative activity against various cancer cell lines.

Uniqueness

2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in medicinal chemistry and organic synthesis.

Biological Activity

2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of glycogen phosphorylase (GP), which plays a crucial role in glucose metabolism and is a target for diabetes treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives has been explored in several studies. A notable study synthesized 29 new derivatives, revealing that certain modifications significantly enhance GP inhibition. The most potent compounds exhibited IC50 values as low as 1.92 μM, indicating strong inhibitory activity against GP . The structure-activity relationship analysis highlighted the importance of substituents on the aromatic ring in modulating biological activity.

Glycogen Phosphorylase Inhibition

The primary biological activity of this compound is its role as a glycogen phosphorylase inhibitor. Glycogen phosphorylase is essential for glycogen breakdown, and its inhibition can lead to reduced glucose levels in the blood, making it a promising candidate for diabetes management. The study mentioned above reported that two lead compounds from the series demonstrated significant GP inhibition with IC50 values of 1.92 μM and 2.1 μM .

Anticancer Potential

Research has also indicated that dihydropyridine derivatives possess anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various human tumor cell lines, including HL-60 and BGC-823 . These findings suggest that modifications to the dihydropyridine structure can enhance its anticancer efficacy.

Case Study 1: Diabetes Management

In a preclinical model using db/db mice, compounds derived from the dihydropyridine framework were tested for their ability to lower blood glucose levels. One compound demonstrated significant reductions in blood glucose when administered at doses of 25 mg/kg compared to controls . This supports the potential use of such compounds in managing type II diabetes.

Case Study 2: Antitumor Activity

A series of studies assessed the antitumor activity of various dihydropyridine derivatives. One study found that specific modifications led to enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutic agents like bleomycin . This highlights the versatility of dihydropyridine derivatives in cancer therapy.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide, and how can intermediates be characterized?

- Methodology : A common approach involves coupling a dihydropyridine core with a sulfonamide moiety. For example, nucleophilic substitution reactions using 2-oxo-1,2-dihydropyridine-3-sulfonyl chloride and propylamine under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base). Intermediate characterization typically employs HPLC-MS for purity assessment and FT-IR to confirm sulfonamide bond formation (C–S stretching at ~1150 cm⁻¹ and N–H bending at ~1550 cm⁻¹) .

- Validation : X-ray crystallography of structurally analogous compounds (e.g., N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) confirms the planar geometry of the dihydropyridine ring, which is critical for reactivity .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

- Methodology : Use shake-flask assays with buffers (pH 1–7.4) to measure solubility. Stability is evaluated via accelerated degradation studies (40°C, 75% humidity) with HPLC monitoring. For example, analogs with similar sulfonamide groups show hydrolytic stability >24 hours in pH 7.4 buffer but degrade rapidly under acidic conditions (pH 1) due to sulfonamide bond cleavage .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

- Methodology : Replace traditional bases (e.g., triethylamine) with 3-picoline or 3,5-lutidine , which reduce side reactions (e.g., sulfonyl chloride hydrolysis) and improve yields by 15–20%. For example, a patent method for analogous sulfonamides achieved >85% yield using 3-picoline as both base and solvent .

- Validation : Kinetic studies show that 3-picoline accelerates the reaction by stabilizing the transition state via π-π interactions with the aromatic sulfonyl chloride .

Q. What strategies resolve contradictions in NMR data for structural confirmation?

- Case Study : Discrepancies in ¹H-NMR signals (e.g., unexpected splitting of the propyl group protons) may arise from rotational isomerism in the sulfonamide bond. Use variable-temperature NMR (VT-NMR) to coalesce split signals at elevated temperatures (e.g., 80°C in DMSO-d₆). Structural analogs like N-(3-Bromo-2-methylphenyl)-2-oxo-dihydropyridine-3-carboxamide showed similar behavior, resolved via X-ray crystallography .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology : Perform docking studies using COX-2 or kinase targets (e.g., imidazo[1,2-a]pyridine derivatives) to identify favorable interactions. For example, sulfonamide groups in similar compounds exhibit hydrogen bonding with Arg120 in COX-2, suggesting modifications to the propyl chain (e.g., fluorination) to improve binding affinity .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Methodology : Combine PXRD (to detect crystalline phases) and DSC (to identify melting points of polymorphs). For instance, a related dihydropyridine sulfonamide exhibited two polymorphs with distinct DSC endotherms at 148°C and 162°C, attributed to variations in hydrogen-bonding networks .

Data Interpretation & Contradictions

Q. How should researchers address inconsistent bioactivity data across cell lines?

- Case Study : If the compound shows potent activity in HEK-293 cells but not in HeLa, assess membrane permeability via Caco-2 assays or PAMPA . Structural analogs with logP >2.5 demonstrated improved uptake in HeLa, suggesting lipophilicity optimization (e.g., substituting the propyl group with a cyclopropylmethyl chain) .

Q. What experimental controls are critical for in vitro enzymatic inhibition assays?

- Best Practices : Include positive controls (e.g., Celecoxib for COX-2 inhibition) and vehicle controls (DMSO at ≤0.1% v/v). Run time-dependent inactivation assays to distinguish reversible vs. irreversible inhibition. For sulfonamide-containing inhibitors, pre-incubate the enzyme with the compound for 30 minutes to assess covalent binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.